![molecular formula C22H23NO4 B6528094 9-(3-ethoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 946235-53-6](/img/structure/B6528094.png)
9-(3-ethoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
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Description
This compound belongs to a class of molecules known as chromeno[8,7-e][1,3]oxazin-4-ones . These molecules are characterized by a chromeno[8,7-e][1,3]oxazin-4-one core structure and are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of chromeno[8,7-e][1,3]oxazin-4-ones involves principles of bioisosterism and hybridization . The process typically starts with 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction .Molecular Structure Analysis
The molecular structure of chromeno[8,7-e][1,3]oxazin-4-ones is characterized by a chromeno[8,7-e][1,3]oxazin-4-one core structure . This core structure is often modified with various functional groups to yield different derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of chromeno[8,7-e][1,3]oxazin-4-ones typically involve the Mitsunobu reaction and sequential cyclization . These reactions allow for the efficient and stereoselective synthesis of various tricyclic fused benzoxazinyl-oxazolidinones .Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent anti-inflammatory activity .
Mode of Action
It’s known that similar compounds can inhibit inflammatory responses via suppression of the nf-κb and mapk signaling pathways .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in various biochemical pathways. Specifically, it suppresses the NF-κB and MAPK signaling pathways, which play crucial roles in inflammation and immune responses .
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes .
Result of Action
Similar compounds have shown to inhibit inflammatory responses, which could potentially lead to a decrease in symptoms associated with inflammation .
Future Directions
properties
IUPAC Name |
9-(3-ethoxypropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-25-12-6-11-23-14-19-20(26-15-23)10-9-17-13-18(22(24)27-21(17)19)16-7-4-3-5-8-16/h3-5,7-10,13H,2,6,11-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZELKWKXAZCPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one |
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